In Vivo Anti-MASH Efficacy: Direct Head-to-Head Superiority Over BI-3231 in Mouse Models
HSD17B13-IN-31 (compound 32) demonstrated better anti-MASH effects compared to BI-3231 in multiple mouse models of metabolic dysfunction-associated steatohepatitis [1]. This represents the first reported in vivo efficacy demonstration for any HSD17B13 inhibitor [1]. The comparative advantage is attributed to compound 32's significantly improved liver microsomal stability and liver-targeting pharmacokinetic profile [1].
| Evidence Dimension | In vivo anti-MASH efficacy |
|---|---|
| Target Compound Data | Robust anti-MASH effects; regulated hepatic lipids via SREBP-1c/FAS pathway inhibition |
| Comparator Or Baseline | BI-3231 (potent HSD17B13 chemical probe, IC50 = 1 nM) |
| Quantified Difference | Superior anti-MASH effects (qualitative assessment across multiple mouse models) |
| Conditions | Diet-induced obesity (DIO) and MASH mouse models |
Why This Matters
This direct head-to-head evidence establishes HSD17B13-IN-31 as the first pharmacological tool with robust in vivo anti-MASH activity, a critical differentiator for translational studies where BI-3231 or other probes have failed to demonstrate efficacy.
- [1] Chen L, Liang Z, Mao J, et al. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. J Med Chem. 2025 May 19. doi: 10.1021/acs.jmedchem.5c00119. View Source
